molecular formula C8H18ClNO2S B12108544 Diisobutylsulfamoyl chloride

Diisobutylsulfamoyl chloride

Cat. No.: B12108544
M. Wt: 227.75 g/mol
InChI Key: CFTXQYYCUYPIKX-UHFFFAOYSA-N
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Description

Diisobutylsulfamoyl chloride is an organosulfur compound with the molecular formula C8H18ClNO2S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is characterized by its unique sulfamoyl chloride functional group, which imparts distinct reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutylsulfamoyl chloride can be synthesized through the reaction of diisobutylamine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

(C4H9)2NH+ClSO3H(C4H9)2NSO2Cl+HCl\text{(C4H9)2NH} + \text{ClSO3H} \rightarrow \text{(C4H9)2NSO2Cl} + \text{HCl} (C4H9)2NH+ClSO3H→(C4H9)2NSO2Cl+HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Diisobutylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfamides, sulfonates, and sulfonamides.

    Hydrolysis: In the presence of water, it hydrolyzes to form diisobutylamine and sulfur dioxide.

    Reduction: It can be reduced to diisobutylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Sulfamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonamides: Formed by reaction with thiols

Scientific Research Applications

Diisobutylsulfamoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfamides, sulfonates, and sulfonamides.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of diisobutylsulfamoyl chloride involves the nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This reaction mechanism is facilitated by the electron-withdrawing nature of the sulfamoyl group, which makes the sulfur atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Diisobutylsulfamoyl chloride can be compared with other sulfamoyl chlorides such as:

    Dimethylsulfamoyl chloride: Similar reactivity but with different steric and electronic properties due to the presence of methyl groups instead of isobutyl groups.

    Diethylsulfamoyl chloride: Exhibits similar chemical behavior but with different physical properties such as boiling point and solubility.

Uniqueness: this compound is unique due to its bulky isobutyl groups, which can influence the steric and electronic environment of the reactions it undergoes. This can lead to different reactivity patterns and selectivity compared to other sulfamoyl chlorides.

Properties

Molecular Formula

C8H18ClNO2S

Molecular Weight

227.75 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)sulfamoyl chloride

InChI

InChI=1S/C8H18ClNO2S/c1-7(2)5-10(6-8(3)4)13(9,11)12/h7-8H,5-6H2,1-4H3

InChI Key

CFTXQYYCUYPIKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)Cl

Origin of Product

United States

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